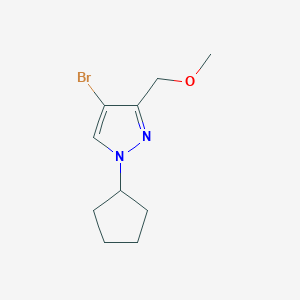
4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including an amine group, a thioether group, a quinazolinone group, and a benzamide group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large number of atoms. The difluorophenyl group would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amine, thioether, and quinazolinone groups. These groups are often reactive in nature and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase the compound’s overall polarity .科学的研究の応用
Synthesis and Alkylation Studies
Studies on quinazoline chemistry have explored the synthesis and alkylation of various quinazoline derivatives. For instance, the synthesis of new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines has been achieved through reactions involving carbinols and nitriles, leading to the formation of related amides upon hydrolysis (Gromachevskaya et al., 2017).
Palladium-Catalyzed Domino Reactions
The palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols is a novel method for synthesizing 4-phenylquinazolinones. This process involves N-benzylation, benzylic C-H amidation, and dehydrogenation, important steps in generating quinazoline compounds (Hikawa et al., 2012).
Ionic Liquid as Promoting Medium
A glycerol-based ionic liquid with a boron core has been utilized as a highly efficient and reusable medium for synthesizing quinazolinones. This method is environmentally benign and applicable to a broad range of substrates including aldehydes and ketones (Safaei et al., 2013).
Synthesis of Thioxoquinazolinone Derivatives
Research has been conducted on the synthesis of novel 3-substituted-2-thioxoquinazolin-4(3H)-ones, demonstrating their potential in antimicrobial and anticonvulsant activities. This synthesis involves a Mannich reaction with secondary amines in the presence of formaldehyde (Rajasekaran et al., 2013).
Electrospray Mass Spectrometry in Glycan Analysis
In mass spectrometry, derivatives of N-linked glycans have been prepared using aminobenzamides. These derivatives, including 2-aminobenzamide, have been utilized in electrospray and collision-induced dissociation (CID) fragmentation spectra analysis (Harvey, 2000).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3S/c1-2-13-30-25(35)18-9-7-17(8-10-18)15-33-26(36)20-5-3-4-6-22(20)32-27(33)37-16-24(34)31-23-12-11-19(28)14-21(23)29/h3-12,14H,2,13,15-16H2,1H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYQBHYNBUWSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

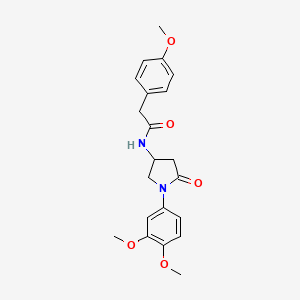
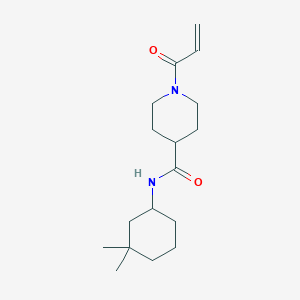
![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2897839.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2897840.png)
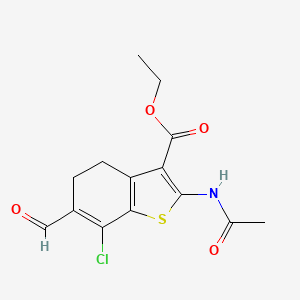

![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)
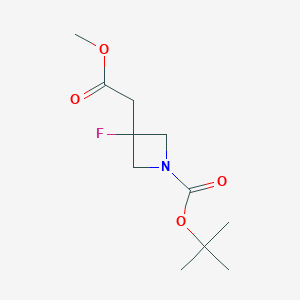

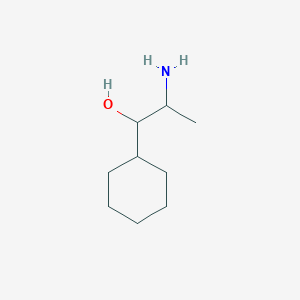
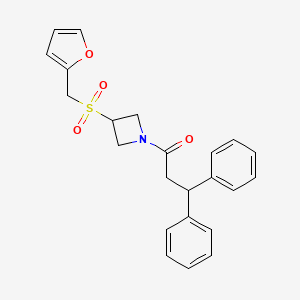
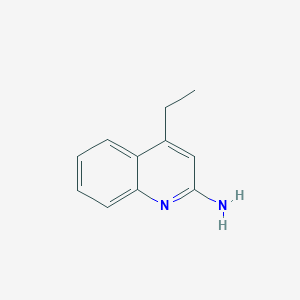
![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)
